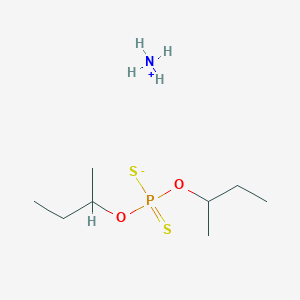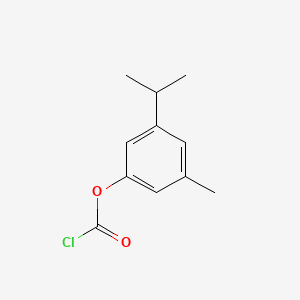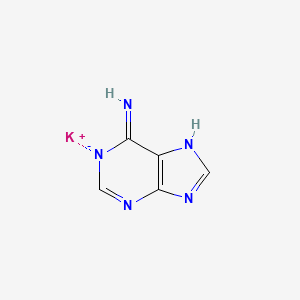
Adenine, monopotassium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Adenine, monopotassium salt is a compound that plays a crucial role in various biological processes. It is a derivative of adenine, a purine base that is a fundamental component of nucleic acids such as DNA and RNA. This compound is often used in biochemical research and has significant applications in medicine and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of adenine, monopotassium salt typically involves the reaction of adenine with potassium hydroxide. The reaction is carried out in an aqueous solution, where adenine is dissolved in water and then reacted with potassium hydroxide to form the monopotassium salt. The reaction conditions usually include a controlled temperature and pH to ensure the complete conversion of adenine to its monopotassium salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity adenine and potassium hydroxide, along with advanced purification techniques to obtain the final product. The production is carried out in large reactors with precise control over reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Adenine, monopotassium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various derivatives of adenine, which can have different biological and chemical properties.
科学的研究の応用
Adenine, monopotassium salt has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various nucleotides and nucleosides.
Biology: The compound is essential in studying DNA and RNA synthesis and function.
Medicine: It has applications in developing drugs and therapeutic agents, particularly in treating metabolic disorders and genetic diseases.
Industry: this compound is used in the production of various biochemical products and as a component in diagnostic assays.
作用機序
The mechanism of action of adenine, monopotassium salt involves its role as a building block of nucleic acids. It participates in the formation of adenosine triphosphate (ATP), which is crucial for energy transfer in cells. The compound interacts with various enzymes and molecular pathways to facilitate cellular metabolism and genetic information transfer.
類似化合物との比較
Similar Compounds
Adenosine monophosphate (AMP): A nucleotide that plays a role in cellular energy transfer.
Adenosine diphosphate (ADP): Another nucleotide involved in energy metabolism.
Adenosine triphosphate (ATP): The primary energy carrier in cells.
Uniqueness
Adenine, monopotassium salt is unique due to its specific role in forming nucleic acids and its applications in various biochemical processes. Unlike other similar compounds, it is specifically used in research and industrial applications for its stability and reactivity under controlled conditions.
特性
CAS番号 |
65551-68-0 |
|---|---|
分子式 |
C5H4KN5 |
分子量 |
173.22 g/mol |
IUPAC名 |
potassium;7H-purin-1-id-6-imine |
InChI |
InChI=1S/C5H4N5.K/c6-4-3-5(9-1-7-3)10-2-8-4;/h1-2H,(H2-,6,7,8,9,10);/q-1;+1 |
InChIキー |
CUCRXBVLTPXEOO-UHFFFAOYSA-N |
正規SMILES |
C1=NC2=C(N1)C(=N)[N-]C=N2.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


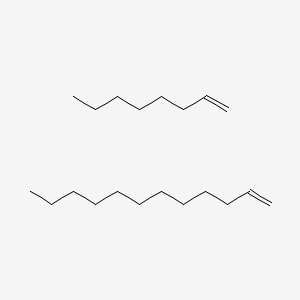
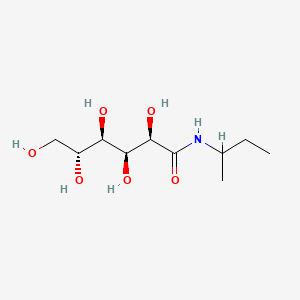
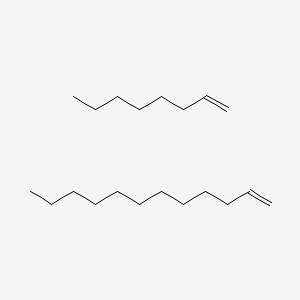
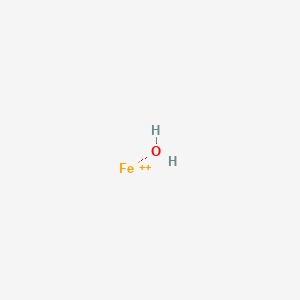
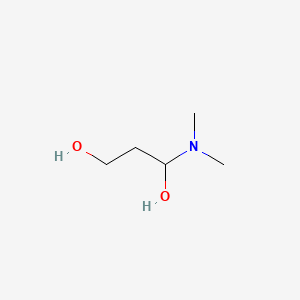
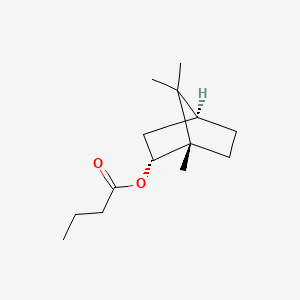

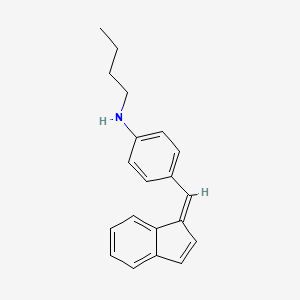
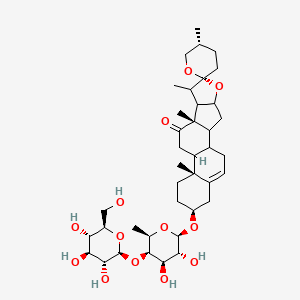
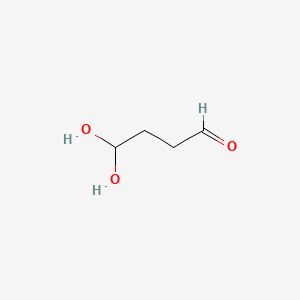
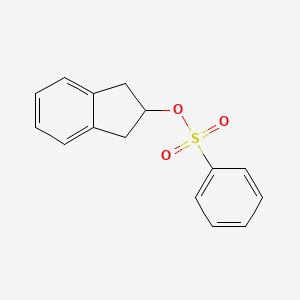
![1-[2-(4-Chlorophenyl)-8-methylquinolin-4-YL]-2-(dihexylamino)ethanol hydrochloride](/img/structure/B12656228.png)
